molecular formula C20H24N2O B14174162 1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 919118-91-5

1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B14174162
CAS No.: 919118-91-5
M. Wt: 308.4 g/mol
InChI Key: TULRFIIAEIUBQZ-UHFFFAOYSA-N
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Description

1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a piperidine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The biphenyl and piperidine rings can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    4-Methylbiphenyl: Shares the biphenyl structure but lacks the piperidine and ethanone moieties.

    1-Methyl-4-piperidone: Contains the piperidine ring but differs in the functional groups attached.

    4-Acetylbiphenyl: Similar biphenyl structure with an acetyl group but lacks the piperidine ring.

These comparisons highlight the unique combination of structural features in 1-{4-[(4’-Methyl[1,1’-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

919118-91-5

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[4-[2-(4-methylphenyl)anilino]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H24N2O/c1-15-7-9-17(10-8-15)19-5-3-4-6-20(19)21-18-11-13-22(14-12-18)16(2)23/h3-10,18,21H,11-14H2,1-2H3

InChI Key

TULRFIIAEIUBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2NC3CCN(CC3)C(=O)C

Origin of Product

United States

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